Dihydro-2(3H)-thiophenone

Description

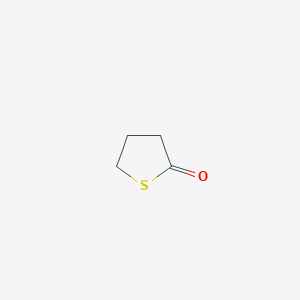

Structure

3D Structure

Properties

IUPAC Name |

thiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSNYNIWEORQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061390 | |

| Record name | 2(3H)-Thiophenone, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless to yellow liquid; Burnt garlic aroma | |

| Record name | Dihydro-2(3H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxothiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Dihydro-2(3H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Oxothiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.175-1.185 (20°) | |

| Record name | 2-Oxothiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1003-10-7 | |

| Record name | Thiobutyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Thiobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiophenone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Thiophenone, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-thiobutyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-2(3H)-THIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3ERZ734SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-2(3H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydro-2(3H)-thiophenone chemical structure and properties

An In-depth Technical Guide to Dihydro-2(3H)-thiophenone

Introduction

This compound, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound. It is the sulfur analog of γ-butyrolactone (GBL). The presence of both a thioether and a lactone (specifically, a thiolactone) functional group within its five-membered ring structure imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a cyclic thioester with a five-membered ring structure.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Thiolan-2-one |

| CAS Number | 1003-10-7[2] |

| Molecular Formula | C₄H₆OS[2][3] |

| Molecular Weight | 102.16 g/mol [3][4] |

| InChI | InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[2][3] |

| InChIKey | KMSNYNIWEORQDJ-UHFFFAOYSA-N[2][5] |

| SMILES | O=C1CCCS1[3] |

| Synonyms | γ-Thiobutyrolactone, 4-Thiobutyrolactone, Tetrahydro-2-thiophenone, 2-Oxothiolane[2][4] |

Physicochemical Properties

This compound is a liquid at room temperature. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 175 °C (lit.)[6] |

| Density | 1.194 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.528 (lit.)[6] |

| Vapor Density | >1 (vs air)[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| IR Spectroscopy | Strong C=O stretching vibration characteristic of a ketone/lactone, typically in the range of 1660–1770 cm⁻¹.[7] |

| ¹H NMR Spectroscopy | Signals corresponding to the three methylene (-CH₂-) groups in the ring. Protons alpha to the carbonyl group are typically deshielded and appear further downfield. |

| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (e.g., ~214 ppm for a related compound).[8] Signals for the three methylene carbons at higher field strengths. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (102.16). Fragmentation patterns can provide further structural information.[2][5][9] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the reaction of a thiirane with a malonic ester derivative.

General Experimental Protocol: Synthesis of this compound Derivatives

This protocol is a generalized method based on the reaction of thiiranes with active methylene compounds, such as diethyl malonate.[10]

-

Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, diethyl malonate is added dropwise with stirring to form the corresponding carbanion.

-

Reaction with Thiirane: The selected thiirane (e.g., 2,2-dimethylthiirane) is then added to the solution of the carbanion. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening of the thiirane by the nucleophilic attack of the carbanion. The attack generally occurs at the less sterically hindered carbon of the thiirane ring.

-

Cyclization and Workup: The reaction proceeds via an intermediate that subsequently undergoes intramolecular cyclization to form the this compound ring system. After the reaction is complete (monitored by techniques like TLC), the mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the product.

-

Extraction and Purification: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified using techniques such as distillation under reduced pressure or column chromatography on silica gel to yield the pure this compound derivative.

Caption: General synthesis workflow.

Chemical Reactivity

The reactivity of this compound is governed by the presence of the thioether and ketone functional groups.[1]

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, which can lead to the formation of alcohols or other functionalized derivatives.[11]

-

Electrophilic Substitution: While not aromatic, the sulfur atom can influence the reactivity of the ring, and derivatives can undergo various substitution reactions.[11]

-

Oxidation: The thioether can be oxidized to form the corresponding sulfoxide or sulfone, which can alter the biological and chemical properties of the molecule.[11]

Caption: Key reactivity pathways.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in various fields.

-

Synthetic Building Block: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and biologically active molecules.[1] The presence of multiple reaction sites allows for diverse chemical modifications.

-

Biological Activity: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][12][13] Specific derivatives of this compound have shown potential as antimicrobial agents and may have cytotoxic effects on cancer cell lines.[11]

-

Flavor and Fragrance: Certain derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.[8][14]

Caption: General experimental workflow.

Safety and Handling

While specific safety data for the parent this compound is not detailed in the provided results, related compounds like tetrahydrothiophen-3-one are classified as combustible liquids that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

General Safety Precautions:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mists.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[15][16]

-

In case of contact: If in eyes, rinse cautiously with water for several minutes.[15][16] If on skin, wash off with soap and plenty of water.[16] Seek medical attention if irritation persists.

Users should always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling this chemical.

References

- 1. This compound | 1003-10-7 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound [webbook.nist.gov]

- 6. 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Buy 2(3H)-Thiophenone, dihydro-3-methyl- | 61540-11-2 [smolecule.com]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dihydro-3(2H)-thiophenone | C4H6OS | CID 61252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of Dihydro-2(3H)-thiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.42 | Triplet | CH₂ -S |

| 2.89 | Triplet | CH₂ -C=O |

| 2.24 | Quintet | C-CH₂ -C |

Note: Data is based on predicted values and may vary from experimental results.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 209.6 | C =O |

| 35.8 | C H₂-C=O |

| 29.7 | S-C H₂ |

| 23.2 | C-C H₂-C |

Note: Data is based on predicted values and may vary from experimental results.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (thioester) |

| 1450 | Medium | CH₂ bend |

| 1170 | Medium | C-S stretch |

Source: NIST Mass Spectrometry Data Center.[2][3][4][5]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 102 | 100 | [M]⁺ (Molecular Ion) |

| 74 | 80 | [M - CO]⁺ |

| 60 | 90 | [C₂H₄S]⁺ |

| 46 | 40 | [CH₂S]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a clean, dry NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.

-

A wider spectral width is used compared to ¹H NMR.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

An appropriate number of scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Physical properties of gamma-thiobutyrolactone

An In-depth Technical Guide to the Physical Properties of Gamma-Thiobutyrolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of gamma-thiobutyrolactone (γ-thiobutyrolactone). The information is compiled to assist in research, development, and quality control applications, presenting key data in an accessible format.

Chemical Identity and Structure

Gamma-thiobutyrolactone, also known as 4-butyrothiolactone or dihydro-2(3H)-thiophenone, is a sulfur-containing heterocyclic compound. It is the thio-analog of gamma-butyrolactone (GBL), where the oxygen atom in the ring is replaced by a sulfur atom.

-

IUPAC Name: Thiolan-2-one

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of gamma-thiobutyrolactone for easy reference and comparison.

| Property | Value | Notes and Conditions |

| Molecular Weight | 102.15 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | Estimated property[3] |

| Density | 1.18 g/mL | at 25 °C[1][2] |

| Specific Gravity | 1.175 to 1.185 | at 20 °C[3] |

| Boiling Point | 195-197 °C | at 760 mmHg[3] |

| 39-40 °C | at 1 mmHg[1][2] | |

| Melting Point | Not explicitly found; GBL (its oxygen analog) melts at -45 °C | [4][5][6][7][8] |

| Flash Point | 86 °C (186.8 °F) | Closed cup[1] |

| 87.22 °C (189.00 °F) | TCC (Tag Closed Cup)[3] | |

| Refractive Index | 1.523 | at 20 °C, nD line[1][2] |

| 1.518 to 1.528 | at 20 °C[3] | |

| Solubility | Soluble in THF and alcohol.[1][2][3] | Water solubility is estimated at 35.25 g/L at 25 °C.[3] |

| Vapor Pressure | 0.38 mmHg | at 25 °C (estimated)[3] |

| logP (o/w) | 1.039 | Estimated octanol-water partition coefficient[3] |

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of gamma-thiobutyrolactone are not detailed in the provided search results, standard methodologies are widely applied for such characterizations.

Workflow for Physicochemical Characterization

The general workflow for characterizing a chemical compound like gamma-thiobutyrolactone involves purification followed by a series of analytical tests to determine its properties and confirm its structure.

Density Measurement

The density of a liquid like gamma-thiobutyrolactone is typically determined using a pycnometer or a digital densitometer.

-

Calibration: The instrument or pycnometer is calibrated using a substance of known density, usually deionized water, at a specific temperature (e.g., 25 °C).

-

Measurement:

-

Pycnometer: The pycnometer is weighed empty, then filled with the sample liquid, and weighed again. The volume of the pycnometer is known from calibration. Density is calculated as mass/volume.

-

Densitometer: The sample is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation frequency, which is directly related to the density of the sample.

-

-

Temperature Control: The temperature must be precisely controlled throughout the measurement, as density is temperature-dependent.

Boiling Point Determination

The boiling point at reduced pressure is often determined for compounds that may decompose at their atmospheric boiling point.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, and a thermometer is used.

-

Procedure: The sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is heated gradually until it boils.

-

Reading: The temperature at which the liquid and vapor phases are in equilibrium (i.e., when vapor condenses on the thermometer bulb) is recorded as the boiling point at that specific pressure.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

-

Instrument: An Abbe refractometer is commonly used.

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between the light and dark fields into focus on a crosshair. The refractive index is read directly from the instrument's scale.

-

Temperature Control: The measurement is temperature-sensitive, so the prisms are typically thermostatted to a standard temperature, such as 20 °C.

Spectroscopic Analysis for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. For gamma-thiobutyrolactone, a strong absorption band corresponding to the thioester carbonyl (C=O) group would be expected.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps confirm the molecular weight. The fragmentation pattern can also offer additional structural information.

Biological Interaction Context

Research has indicated that gamma-thiobutyrolactone and its derivatives can act as modulators of GABA-A receptor function. They are believed to interact with the picrotoxin binding site within the receptor complex, which is a key target for understanding convulsant and anticonvulsant activities.[9]

References

- 1. g-Thiobutyrolactone 98 1003-10-7 [sigmaaldrich.com]

- 2. γ-硫代丁内酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]

- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]

- 6. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. g-Butyrolactone gamma-Butyrolactone [sigmaaldrich.com]

- 9. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Phenindione (CAS No. 83-12-5)

Disclaimer: The CAS number 1003-10-7 provided in the query is associated with gamma-thiobutyrolactone in some chemical supplier databases. However, the request for an in-depth technical guide on core physicochemical data, experimental protocols, and signaling pathways is more aligned with the well-documented anticoagulant drug, Phenindione, which has the CAS number 83-12-5. This guide will focus on Phenindione.

Introduction

Phenindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1][2] It functions as a vitamin K antagonist, interfering with the synthesis of coagulation factors in the liver.[3][4] Historically used for the prevention and treatment of thromboembolic disorders such as pulmonary embolism and atrial fibrillation, its use has become less common due to a higher incidence of severe adverse effects compared to warfarin.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and the mechanism of action of Phenindione.

Physicochemical Data

The following tables summarize the key physicochemical properties of Phenindione.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-phenyl-1H-indene-1,3(2H)-dione | [1][5] |

| Synonyms | 2-Phenyl-1,3-indandione, Dindevan, Hedulin | [1][2] |

| CAS Number | 83-12-5 | [1][2][5] |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2][5] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | Solid.[1] Light yellow fluffy fine flakes or leaflets from alcohol. | [1][6] |

| Odor | Almost odorless | [1] |

Table 2: Experimental Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 148 - 151 °C | [1] | |

| Water Solubility | 27 mg/L | at 20 °C | [1][3] |

| Solubility in other solvents | Practically insoluble in cold water; soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions.[1][7] Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 12 mg/mL). | [7][8][9] | |

| LogP (Octanol-Water Partition Coefficient) | 2.90 | [1][3] | |

| pKa (Strongest Acidic) | 4.92 | [3] | |

| Density | 1.343 g/cm³ | [6][7] | |

| pH | 4.5 | in saturated solution at 25 °C | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent general procedures and may be adapted based on specific laboratory conditions and equipment.

1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus.[10][11][12]

-

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[10][11]

-

Procedure:

-

A small amount of finely powdered Phenindione is packed into a capillary tube to a height of 1-2 mm.[12][13]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[10]

-

The sample is heated at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[10][11]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[13][14]

-

The melting point is reported as the range T1-T2.[10]

-

2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a given solvent.[15][16]

-

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.[15]

-

Apparatus: Test tubes or flasks, constant temperature shaker bath, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).[15][17]

-

Procedure:

-

An excess amount of Phenindione is added to a known volume of the solvent (e.g., distilled water) in a flask.[16]

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 20°C).[17]

-

The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

The undissolved solid is separated from the solution by filtration or centrifugation.[15]

-

The concentration of Phenindione in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring absorbance at a characteristic wavelength (e.g., 274 nm or 234.5 nm in 0.1 N HCl).[8][18]

-

3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a weak acid like Phenindione.[19][20]

-

Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[20]

-

Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.[19]

-

Procedure:

-

A known concentration of Phenindione is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).[19]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[19][20]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[19]

-

The data is plotted as pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.

-

The pKa is equal to the pH value at the half-equivalence point.[20]

-

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase.[2][3] This enzyme is crucial for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.[3]

-

Signaling Pathway: The inhibition of Vitamin K epoxide reductase leads to a depletion of the active, reduced form of vitamin K.

-

Consequence: This prevents the post-translational modification and activation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3][4]

-

Overall Effect: The reduced levels of functional clotting factors decrease the coagulability of the blood, thereby preventing the formation of thrombi.[3]

The logical workflow of Phenindione's mechanism of action is depicted in the following diagram.

References

- 1. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenindion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mims.com [mims.com]

- 5. Phenindione - Wikipedia [en.wikipedia.org]

- 6. Phenindione|lookchem [lookchem.com]

- 7. Phenindione | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. ijrpr.com [ijrpr.com]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. scribd.com [scribd.com]

Dihydro-2(3H)-thiophenone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone), a crucial heterocyclic compound in various scientific fields. Understanding its stability profile is paramount for ensuring its integrity in research and development applications. This document synthesizes available data on its chemical stability, potential degradation pathways, and best practices for handling and storage.

Core Stability Profile

This compound is a cyclic thioester that is generally considered to be a stable compound under standard storage conditions.[1] However, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The five-membered ring structure, containing a sulfur atom and a carbonyl group, dictates its reactivity and potential degradation routes.[2]

General Storage Recommendations

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles:

-

Temperature: Store in a cool, dry place.[1] Some suppliers recommend long-term storage at 2-8°C.[3]

-

Atmosphere: Store in a well-ventilated area.[1]

-

Containers: Keep containers securely sealed in their original packaging, which is often a metal can or drum.[1] Ensure containers are clearly labeled and checked regularly for leaks.[1][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[1]

Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of the thioester functional group and related thiolactones has been studied. The following table summarizes the expected stability under various stress conditions, based on general chemical principles and data from analogous compounds.

| Stress Condition | Reagents/Parameters | Expected Stability of this compound | Potential Degradation Products | Analytical Techniques for Detection |

| Hydrolytic | Acidic (e.g., 0.1 N HCl) | Generally stable. Thioesters are more resistant to acid-catalyzed hydrolysis than their ester counterparts. | Ring-opened product: 4-mercaptobutanoic acid | HPLC, LC-MS, NMR |

| Neutral (pH ~7) | Stable. The half-life for hydrolysis of a simple acyclic thioester at pH 7 and 23°C is reported to be 155 days. Homocysteine thiolactone is also stable up to pH 7. | Minimal degradation expected. | HPLC, LC-MS | |

| Basic (e.g., 0.1 N NaOH) | Susceptible to hydrolysis. Thioesters readily hydrolyze under basic conditions. | 4-mercaptobutanoic acid and its corresponding salt. | HPLC, LC-MS, NMR | |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Susceptible to oxidation at the sulfur atom. | This compound-1-oxide (sulfoxide), this compound-1,1-dioxide (sulfone) | HPLC, LC-MS, NMR, IR Spectroscopy |

| Thermal | Elevated Temperatures | Gas-phase pyrolysis is known to cause decarbonylation. | Propylene sulfide and carbon monoxide | GC-MS |

| Photolytic | UV/Visible Light | Potential for degradation, though specific studies are lacking. General ICH Q1B guidelines for photostability testing should be followed. | Various photoproducts possible. | HPLC, LC-MS |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis (particularly under basic conditions), oxidation of the sulfur atom, and thermal decomposition.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the samples to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, capable of separating the intact drug from its degradation products. LC-MS can be used for the identification of degradation products.

Hydrolytic Degradation

-

Acidic Hydrolysis: Add an equal volume of 1 N HCl to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add an equal volume of 1 N NaOH to the sample solution. Keep at room temperature for a defined period.

-

Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.

Oxidative Degradation

-

Add a solution of 3-30% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period, protected from light.

Thermal Degradation

-

Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Photolytic Degradation

-

Expose the solid compound or a solution in a photochemically inert, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is a stable molecule when stored under appropriate conditions. The primary liabilities are hydrolysis under basic conditions and oxidation at the sulfur atom. For critical applications, it is recommended to conduct forced degradation studies to understand its stability profile in specific formulations and to develop validated analytical methods for its monitoring. By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the quality and reliability of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ema.europa.eu [ema.europa.eu]

The Thiolactone Moiety: A Historical and Synthetic Overview for Researchers

An in-depth exploration of the discovery, synthesis, and biological significance of thiolactones, tailored for researchers, scientists, and professionals in drug development.

Thiolactones, cyclic thioesters, represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from fundamental organic chemistry to cutting-edge drug discovery and polymer science. Their unique reactivity, stemming from the presence of an endocyclic thioester bond, imparts a range of chemical properties that have been harnessed for diverse applications. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of thiolactones, with a focus on providing practical experimental details and comparative data for researchers in the field.

A Glimpse into History: The Dawn of Thiolactone Chemistry

The journey into the world of thiolactones began in the early 20th century, with early explorations into the synthesis of strained ring systems. One of the pioneering efforts in the related field of β-lactams, the nitrogen-containing analogues of β-thiolactones, was the work of Hermann Staudinger in 1907 on the cycloaddition of ketenes and imines. While not a direct synthesis of a thiolactone, the "Staudinger reaction" laid the groundwork for understanding the formation of four-membered heterocyclic rings.[1][2][3] The mechanism of this reaction is a two-step process involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the β-lactam.[3][4][5]

Synthetic Strategies for Thiolactone Formation

A variety of synthetic methods have been developed to access thiolactones of different ring sizes. These methods can be broadly categorized into intramolecular cyclizations of mercapto-functionalized precursors and other specialized reactions.

Intramolecular Cyclization of Mercaptoalkanoic Acids

The most common and direct route to γ- and δ-thiolactones is the intramolecular cyclization of the corresponding γ- or δ-mercaptoalkanoic acids. This reaction is typically acid-catalyzed and proceeds via an intramolecular thioesterification.

Experimental Protocol: Synthesis of γ-Butyrothiolactone from 4-Mercaptobutanoic Acid

This protocol describes a general procedure for the synthesis of γ-butyrothiolactone.

Materials:

-

4-Mercaptobutanoic acid

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-mercaptobutanoic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain γ-butyrothiolactone.

A similar procedure can be adapted for the synthesis of δ-valerothiolactone from 5-mercaptopentanoic acid. The yields for these intramolecular cyclization reactions are generally good, often exceeding 80%.

Photochemical Acyl Thiol-Ene Cyclization

A more recent and powerful method for the synthesis of macrocyclic peptide thiolactones involves a photochemical acyl thiol-ene reaction. This radical-mediated cyclization allows for the rapid formation of thiolactone rings in unprotected peptides.

Experimental Protocol: Photochemical Synthesis of a Peptide Thiolactone

This protocol provides a general outline for the photochemical cyclization of a peptide containing a thioacid and an alkene.

Materials:

-

Peptide containing a thioacid and an alkene moiety

-

Acetonitrile/Water (1:1) with 0.1% Trifluoroacetic acid (TFA)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

UV lamp (e.g., 365 nm)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the linear peptide precursor in the acetonitrile/water/TFA solvent system.

-

Add the photoinitiator, DMPA.

-

Irradiate the solution with a UV lamp at room temperature.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the cyclic peptide thiolactone by preparative HPLC.

This method has been shown to provide moderate to good yields of macrocyclic thiolactones with short reaction times.

Synthesis of N-Acetylhomocysteine Thiolactone

N-Acetylhomocysteine thiolactone is a key building block in many chemical biology and materials science applications. It can be synthesized from homocysteine thiolactone hydrochloride.

Experimental Protocol: N-Acetylation of Homocysteine Thiolactone

This protocol describes the N-acetylation of homocysteine thiolactone hydrochloride.

Materials:

-

D,L-homocysteine thiolactone hydrochloride

-

Sodium hydroxide solution (e.g., 5 M)

-

Sodium bicarbonate

-

Acetyl chloride or acetic anhydride

-

Organic solvent (e.g., 1,4-dioxane)

-

Hydrochloric acid (e.g., 1 M)

-

Flash chromatography apparatus

Procedure:

-

Dissolve D,L-homocysteine thiolactone hydrochloride in a degassed sodium hydroxide solution under an inert atmosphere (e.g., argon).[6]

-

Stir the mixture to facilitate the cleavage of the thiolactone ring.

-

Add sodium bicarbonate and adjust the pH to approximately 9 with concentrated HCl.[6]

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dissolved in an organic solvent.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, acidify the mixture to pH 6 with 1 M HCl.[6]

-

Evaporate the solvent and purify the crude product by flash chromatography to yield N-acetylhomocysteine thiolactone.

A patent describes a method for preparing N-acetyl homocysteine thiolactone by reacting O-acetyl homoserine with a thiocarboxylic acid metal salt.[7] Another method involves the reaction of homoserine lactone hydrochloride with potassium thioacetate.[7]

Quantitative Data on Thiolactone Synthesis

To aid researchers in selecting the most appropriate synthetic route, the following table summarizes typical yields for various thiolactone synthesis methods.

| Synthesis Method | Thiolactone Type | Substrate | Typical Yield (%) | Reference |

| Intramolecular Cyclization of Mercaptoalkanoic Acid | γ- and δ-thiolactones | γ- or δ-Mercaptoalkanoic acid | >80 | General Knowledge |

| Photochemical Acyl Thiol-Ene Cyclization | Macrocyclic Peptides | Peptide with thioacid and alkene | Moderate to Good | - |

| N-Acetylation of Homocysteine Thiolactone | N-Acetyl derivative | Homocysteine thiolactone hydrochloride | 66 | KR102384780B1[7] |

| From Homoserine Lactone Hydrochloride | N-Acetyl derivative | Homoserine lactone hydrochloride | 43 | KR102384780B1[7] |

Thiolactones in Biological Systems: The Agr Quorum-Sensing Pathway

Thiolactones play a crucial role in cell-to-cell communication in certain bacteria, a process known as quorum sensing. In the human pathogen Staphylococcus aureus, the accessory gene regulator (agr) system utilizes a thiolactone-containing peptide as an autoinducing signal.[2][8]

The agr locus is composed of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[9] The RNAII operon encodes for AgrB, AgrD, AgrC, and AgrA.[9] AgrD is the precursor peptide for the autoinducing peptide (AIP).[8] AgrB, a membrane-bound peptidase, processes AgrD and facilitates the formation of the thiolactone ring, exporting the mature AIP.[9]

At a critical concentration, AIP binds to the transmembrane receptor AgrC, a histidine kinase.[8][9] This binding event triggers the autophosphorylation of AgrC, which in turn phosphorylates the response regulator AgrA.[9] Phosphorylated AgrA then acts as a transcription factor, binding to the P2 and P3 promoters to upregulate the expression of the agr operon and RNAIII.[9] RNAIII is a regulatory RNA that controls the expression of a vast array of virulence factors.[10]

Below is a diagram of the Staphylococcus aureus Agr quorum-sensing pathway generated using the DOT language.

Experimental Workflow for Thiolactone Synthesis and Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel thiolactone.

References

- 1. Staudinger Synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 8. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 9. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 10. journals.plos.org [journals.plos.org]

The Natural Occurrence of Dihydro-2(3H)-thiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic organic compound. Its structural similarity to γ-butyrolactone (GBL), a molecule with significant neurological and signaling activities, has prompted interest in its natural occurrence and potential biological roles. This document provides a comprehensive overview of the known natural sources of this compound and its derivatives, details on its biosynthesis, and methodologies for its detection and quantification.

Natural Occurrence and Quantitative Data

Thiophene derivatives are found in a diverse range of natural sources, including plants, microorganisms, and as flavor components in various foods.[1] While specific quantitative data for this compound is often limited, its presence and the concentrations of related compounds have been documented in several contexts.

Microbial Sources:

Certain microorganisms are known to produce thiophene derivatives. For instance, dihydro-2-methyl-3(2H)-thiophenone has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[2] Additionally, 4,5-dihydro-3(2H)-thiophenone is recognized as a volatile organic sulfur compound produced by basidiomycetous yeasts. Dihydrothiophenes have also been noted for their contribution to the characteristic aroma of the white truffle, where they are produced by bacterial colonies within the truffle's fruiting body.[3]

Food and Beverages:

The Maillard reaction, a form of non-enzymatic browning, is a significant source of thiophene derivatives in cooked and processed foods. The compound 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a derivative of this compound, has been identified in soy sauce, miso, roasted bread, and beer.[4] Thiophene derivatives are also common components of the flavor profiles of coffee, beef, pork, shrimp, and papaya.[1]

Table 1: Natural Occurrence of this compound and Related Derivatives

| Compound | Source | Reference |

| Dihydro-2-methyl-3(2H)-thiophenone | Saccharomyces cerevisiae | [2] |

| 4,5-Dihydro-3(2H)-thiophenone | Basidiomycetous yeasts | |

| Dihydrothiophenes | White truffle | [3] |

| 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone | Soy sauce, miso, roasted bread, beer | [4] |

| Thiophene derivatives | Coffee, beef, pork, shrimp, papaya, whiskey | [1] |

Plant Kingdom:

Many plant species, particularly within the Asteraceae family, produce thiophenes as part of their chemical defense mechanisms against pathogens and herbivores.[5] These compounds exhibit a range of biological activities, including antimicrobial and insecticidal properties.

Biosynthesis

While a specific biosynthetic pathway for this compound has not been fully elucidated, the biosynthesis of the structurally similar γ-butyrolactones in Streptomyces provides a valuable model.[6][7][8][9] In this pathway, the key enzyme AfsA catalyzes the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP) to form a γ-butyrolactone ring.[6][7] It is plausible that a similar enzymatic process, utilizing a sulfur-containing substrate, could lead to the formation of this compound.

Caption: Proposed biosynthetic pathway for γ-butyrolactones in Streptomyces.

Experimental Protocols

The detection and quantification of this compound in natural matrices typically involve extraction followed by chromatographic and spectrometric analysis.

1. Extraction:

-

Solvent Extraction: For solid samples, such as plant material or food products, solvent extraction using a non-polar solvent like dichloromethane or hexane is a common first step.

-

Headspace Solid-Phase Microextraction (HS-SPME): For volatile and semi-volatile compounds in liquid or solid matrices, HS-SPME is a sensitive and solvent-free technique. A fiber coated with a stationary phase is exposed to the headspace above the sample, and the adsorbed analytes are then thermally desorbed into a gas chromatograph.

2. Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and allows for accurate quantification.

-

Gas Chromatography-Olfactometry (GC-O): In the context of flavor and aroma analysis, GC-O can be used to identify the specific odor contribution of this compound in a complex mixture.

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing signaling pathways directly involving this compound. However, given its structural analogy to γ-butyrolactone, a known signaling molecule in bacteria that regulates secondary metabolism and morphological development, it is hypothesized that this compound may have similar functions.[6][7][9] Further research is required to investigate the potential role of this compound in intercellular communication and gene regulation.

Conclusion

This compound and its derivatives are naturally occurring compounds found in a variety of sources, from microorganisms to plants and foods. While our understanding of its biosynthesis and biological functions is still developing, the available data suggests it may play a role in microbial metabolism and contribute to the flavor profiles of certain foods. The analytical techniques outlined in this guide provide a framework for further research into the quantitative occurrence and potential signaling roles of this intriguing sulfur-containing molecule.

References

- 1. femaflavor.org [femaflavor.org]

- 2. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Item - Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - figshare - Figshare [figshare.com]

Toxicological Profile of Dihydro-2(3H)-thiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a five-membered heterocyclic compound containing a sulfur atom. It is utilized as a flavoring agent and serves as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development about its safety profile. Due to the limited specific toxicological data for this compound, this guide also includes information on its close structural analog, γ-butyrolactone (GBL), for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For this compound, available data from animal studies indicate that it is harmful if swallowed.

Table 1: Acute Toxicity of this compound

| Test Substance | Species | Route of Administration | LD50 | Observed Effects | Reference |

| This compound | Mouse | Oral | 1860 mg/kg | Not specified | [1][2] |

| This compound | Mouse | Intraperitoneal | 199 mg/kg | Convulsions | [1][2] |

Table 2: Acute Toxicity of γ-Butyrolactone (GBL) for Comparison

| Test Substance | Species | Route of Administration | LD50 | Reference |

| γ-Butyrolactone | Rat | Oral | 1582 mg/kg | |

| γ-Butyrolactone | Mouse | Oral | 1260 mg/kg | [3] |

| γ-Butyrolactone | Guinea Pig | Dermal | > 5000 mg/kg | |

| γ-Butyrolactone | Mouse | Intravenous | 880 mg/kg | [3] |

| γ-Butyrolactone | Mouse | Intraperitoneal | 880 mg/kg | [3] |

Experimental Protocols

Acute Oral Toxicity Study (General Guideline based on OECD 401)

A standard acute oral toxicity study, such as the one that would have been used to determine the LD50 values in the tables above, generally follows this protocol:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.

-

Dosage: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50). A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect substances that can cause damage to DNA and chromosomes. There is limited specific genotoxicity data available for this compound. However, for its analog, GBL, extensive testing has been conducted.

Table 3: Genotoxicity of γ-Butyrolactone (GBL)

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [4][5] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [4] |

| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [4] |

| Mouse Bone Marrow Micronucleus Test | Mouse | In vivo | Negative | [4] |

| Sex-linked Recessive Lethal Test | Drosophila melanogaster | In vivo | Negative | [4] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - General Guideline based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

-

Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-free medium.

-

Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. For its analog, GBL, studies in mice and rats have not shown evidence of carcinogenicity.[4][6] The International Agency for Research on Cancer (IARC) has classified GBL in Group 3: Not classifiable as to its carcinogenicity to humans.[4]

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study (General Guideline based on OECD 451)

-

Test Animals: Typically, rats and mice are used in long-term studies (e.g., 2 years).

-

Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan.

-

Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

-

In-life Observations: Animals are monitored for clinical signs of toxicity, changes in body weight and food/water consumption, and the development of palpable masses.

-

Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues and organs is examined microscopically for evidence of neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were identified for this compound. For a related compound, gamma-ethyl-gamma-phenyl-butyrolactone, a fertility and peri- and post-natal study in mice showed reduced body weight at the highest dose and a decrease in the number of live fetuses. However, fertility and reproductive performance were not affected. The no-observed-adverse-effect level (NOAEL) was estimated at 100 mg/kg.[7]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (General Guideline based on OECD 416)

-

Parental Generation (F0): Male and female animals are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.

-

First Filial Generation (F1): Offspring are exposed to the test substance from conception through lactation and, after weaning, for a pre-mating period. Selected F1 animals are then mated to produce the F2 generation.

-

Endpoints Evaluated: A wide range of endpoints are assessed in both the F0 and F1 generations, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

-

Pathology: A comprehensive histopathological examination of the reproductive organs is conducted on the F0 and F1 animals.

Mechanism of Action

The specific mechanism of toxicity for this compound is not well-documented. For its analog, GBL, the primary mechanism of its central nervous system effects is its rapid in vivo conversion to gamma-hydroxybutyrate (GHB). GHB is a neurotransmitter that acts on GABA-B and specific GHB receptors in the brain.[8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]

- 3. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Reproductive toxicity of gamma-ethyl-gamma-phenyl-butyrolactone, a new anticonvulsant and hypnotic drug, in mice. Fertility and peri- and post-natal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dihydro-2(3H)-thiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dihydro-2(3H)-thiophenone, a versatile heterocyclic compound with applications in various scientific fields. The document covers its IUPAC nomenclature, extensive list of synonyms, and detailed physicochemical properties. Furthermore, it outlines key synthetic and analytical methodologies and touches upon its known biological activities. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information.

IUPAC Nomenclature and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Thiolan-2-one . However, it is also commonly known as This compound . Due to its widespread use in various contexts, it has accumulated a number of synonyms.

A comprehensive list of its identifiers and synonyms is provided below:

| Identifier Type | Identifier |

| IUPAC Name | Thiolan-2-one |

| Systematic Name | This compound |

| CAS Number | 1003-10-7[1][2][3][4] |

| Molecular Formula | C4H6OS[1][2][3][4] |

| Molecular Weight | 102.15 g/mol [1][2] |

| InChI | InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[3][4] |

| InChIKey | KMSNYNIWEORQDJ-UHFFFAOYSA-N[3][4] |

| SMILES | C1CC(=O)SC1 |

| EC Number | 213-700-8[2] |

| PubChem CID | 13852 |

| Synonyms | γ-Thiobutyrolactone[1][3], 4-Butyrothiolactone[1][3], 2-Oxothiolane[3], Tetrahydro-2-thiophenone[3], 4-Mercaptobutanoic acid γ-thiolactone[5], 2-Thiolanone[5] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference |

| Boiling Point | 39-40 °C at 1 mmHg | [6] |

| Density | 1.18 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.523 | [6] |

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) provides access to comprehensive spectral data for this compound.

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Data is available on the NIST WebBook.[3]

-

Mass Spectrum: Mass spectrometry data, crucial for determining the molecular weight and fragmentation pattern, is also available on the NIST WebBook.[3]

-

Gas Chromatography (GC): Retention indices for GC analysis can be found on the NIST WebBook, aiding in the development of analytical methods.[3]

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the cyclization of 4-mercaptobutanoic acid. This intramolecular esterification (thiolactonization) is a standard method for the formation of five-membered thiolactones.

A generalized experimental workflow for this synthesis is depicted below:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

A typical GC-MS workflow is outlined below:

Caption: A standard workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied as a signaling molecule, its structural class, γ-thiobutyrolactones, has been investigated for biological activity. Some studies suggest that certain γ-thiobutyrolactone derivatives may act as ligands for the picrotoxin site on the GABAA receptor complex. This interaction can lead to either anticonvulsant or convulsant effects, depending on the specific substitutions on the lactone ring.

It is important to note that this compound is primarily used as a synthetic intermediate and a flavoring agent. Its direct involvement in specific signaling pathways within drug development is not well-established. The biological effects observed are more likely attributable to its derivatives.

The logical relationship for the potential biological activity of γ-thiobutyrolactone derivatives can be visualized as follows:

Caption: Logical pathway for the potential biological effects of γ-thiobutyrolactone derivatives.

Conclusion

This compound is a well-characterized compound with a clear IUPAC nomenclature and a variety of recognized synonyms. Its physicochemical properties are well-documented, facilitating its use in both research and industrial settings. While its direct role in signaling pathways is limited, its structural motif is of interest in medicinal chemistry for the development of GABAA receptor modulators. This guide provides a foundational understanding of this important heterocyclic compound for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | 1003-10-7 | Benchchem [benchchem.com]

- 2. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 180292-84-6 CAS MSDS (3(2H)-Thiophenone, dihydro-2-(1-hydroxyethylidene)-, (E)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]